molecular formula C11H24 B1670055 4-Methyldecane CAS No. 2847-72-5

4-Methyldecane

Cat. No.: B1670055
CAS No.: 2847-72-5
M. Wt: 156.31 g/mol
InChI Key: DVWZNKLWPILULD-LLVKDONJSA-N
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Description

4-Methyldecane: is an organic compound with the molecular formula C₁₁H₂₄ . It is a branched alkane, specifically a methyl-substituted decane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds. This compound is known for its relatively simple structure and is often used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyldecane can be synthesized through several methods. One common approach involves the reaction of 2-propanone with methylmagnesium to form an intermediate, which is then subjected to acid treatment to yield this compound . The reaction conditions typically include a controlled temperature environment and the use of appropriate solvents to facilitate the reaction.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic processes involving the hydrogenation of specific precursors. The use of catalysts such as palladium or platinum on carbon supports can enhance the efficiency of the reaction, leading to higher yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyldecane primarily undergoes reactions typical of alkanes, including:

    Oxidation: When exposed to strong oxidizing agents, this compound can be oxidized to form various oxygenated products.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common for this compound.

    Combustion: Like other alkanes, this compound can undergo complete combustion in the presence of oxygen to produce carbon dioxide and water.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as or .

    Substitution: Halogenation typically involves reagents like or under UV light or heat.

    Combustion: Requires an adequate supply of oxygen and an ignition source.

Major Products Formed:

    Oxidation: Can produce alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.

    Substitution: Results in halogenated alkanes.

    Combustion: Produces carbon dioxide and water.

Scientific Research Applications

4-Methyldecane has several applications in scientific research and industry:

    Chemistry: Used as a solvent in organic synthesis and catalytic reactions due to its non-polar nature.

    Biology: Employed in studies involving lipid metabolism and hydrocarbon degradation by microorganisms.

    Medicine: Investigated for its potential use in drug delivery systems and as a reference compound in pharmacokinetic studies.

    Industry: Utilized as a lubricant and a component in the formulation of surface-active agents.

Mechanism of Action

The mechanism of action of 4-Methyldecane is primarily related to its chemical properties as an alkane. It interacts with other molecules through van der Waals forces and can participate in hydrophobic interactions. In biological systems, it may be metabolized by enzymes such as cytochrome P450 to form various metabolites. The pathways involved in its metabolism include oxidation and subsequent conjugation reactions.

Comparison with Similar Compounds

    Decane: A straight-chain alkane with the formula .

    2-Methyldecane: Another branched alkane with a methyl group on the second carbon.

    3-Methyldecane: Similar to 4-Methyldecane but with the methyl group on the third carbon.

Comparison: this compound is unique due to the position of its methyl group, which can influence its physical properties such as boiling point and solubility. Compared to straight-chain decane, this compound has a slightly lower boiling point due to the branching, which reduces intermolecular forces. The position of the methyl group also affects its reactivity in chemical reactions, making it distinct from other methyl-substituted decanes.

Properties

IUPAC Name

4-methyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24/c1-4-6-7-8-10-11(3)9-5-2/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWZNKLWPILULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863035
Record name 4-Methyldecane
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Molecular Weight

156.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a pungent, acrid odor; [Chem Service MSDS]
Record name 4-Methyldecane
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CAS No.

2847-72-5
Record name Decane, 4-methyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002847725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyldecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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